1-cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride
Description
1-cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine hydrochloride is a synthetic organic compound characterized by a pyrazole core substituted with a cyclopentyl group at the 1-position and a 2-phenylethylamine moiety at the 4-position, forming a hydrochloride salt. Pyrazole derivatives are widely studied for their bioactivity, particularly in central nervous system (CNS) modulation, sigma receptor binding, and analgesic applications . The hydrochloride salt form enhances solubility and stability, a common feature in pharmaceutical chemistry .
Properties
Molecular Formula |
C16H22ClN3 |
|---|---|
Molecular Weight |
291.82 g/mol |
IUPAC Name |
1-cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C16H21N3.ClH/c1-2-6-14(7-3-1)10-11-17-15-12-18-19(13-15)16-8-4-5-9-16;/h1-3,6-7,12-13,16-17H,4-5,8-11H2;1H |
InChI Key |
YSLDKQZHVSMETE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)NCCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide.
Attachment of the phenylethyl group: This can be done through a nucleophilic substitution reaction using a phenylethyl halide.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Safety Information
The compound is classified with hazard statements indicating it may cause harm if ingested or if it comes into contact with skin or eyes. Proper safety precautions must be taken when handling this substance.
Medicinal Chemistry
1-Cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride has shown promise in several medicinal applications:
- Anti-inflammatory Activity : Compounds similar to pyrazoles have been investigated for their ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammation and pain pathways. Research indicates that pyrazole derivatives can serve as effective nonsteroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Properties : Various studies have reported that pyrazole derivatives exhibit antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. This makes them potential candidates for developing new antibiotics .
- Anticancer Potential : Recent investigations into the anticancer properties of pyrazole derivatives suggest that they can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The substitution patterns on the pyrazole ring significantly influence their efficacy .
Pharmacology
The pharmacological profile of 1-cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride includes:
- Histone Demethylase Inhibition : Some studies have highlighted the ability of pyrazole derivatives to inhibit histone demethylases, which are crucial in epigenetic regulation of gene expression. This inhibition can lead to altered cellular functions and has implications in cancer therapy .
- Acetylcholinesterase Inhibition : The compound may also exhibit activity against acetylcholinesterase, an enzyme involved in neurotransmitter breakdown, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .
Material Science
Beyond biological applications, 1-cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride has potential uses in material science:
- Polymer Chemistry : The unique properties of pyrazole compounds allow for their incorporation into polymer matrices to enhance thermal stability and mechanical properties. Research is ongoing into the synthesis of polymer composites utilizing such compounds for advanced materials applications .
Case Study 1: Anti-inflammatory Effects
A study exploring the anti-inflammatory effects of various pyrazole derivatives demonstrated that specific substitutions on the pyrazole ring significantly enhanced their COX-inhibitory activity. The study concluded that compounds with cyclopentyl substitutions exhibited superior efficacy compared to others .
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal investigated a series of pyrazole derivatives, including 1-cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride, for their anticancer properties against multiple cancer cell lines. Results indicated significant cytotoxic effects, particularly in breast and lung cancer models, highlighting the compound's potential as a lead structure for further drug development .
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain cellular pathways by binding to receptors or enzymes, thereby influencing their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of 1-cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine hydrochloride, derived from evidence:
Structural and Functional Analysis
- Core Modifications: The target compound’s pyrazole core distinguishes it from piperidine-based analogs like fentanyl derivatives or sigma ligands such as NE-537 . The cyclopentyl group at the 1-position may enhance steric hindrance compared to alkyl chains (e.g., NE-537’s propyl-butyl group), possibly reducing metabolic degradation .
- Pharmacological Implications: Compounds with 2-phenylethyl substituents (e.g., fentanyl analogs) often target opioid receptors , while sigma-1 ligands like NE-537 prioritize aryl-alkylamine motifs . The absence of a piperidine ring in the target compound suggests divergent receptor interactions. Fluorinated analogs (e.g., 1-(4-fluorophenyl)-cyclopenta[C]pyrazol-3-amine hydrochloride) exhibit enhanced binding affinity in CNS targets due to fluorine’s electronegativity , a feature absent in the non-fluorinated target compound.
Physicochemical Properties
Solubility and Stability :
- Hydrochloride salts generally improve aqueous solubility. For example, NE-537’s hydrochloride form is critical for its pharmacokinetic profile , a trait likely shared by the target compound.
- The 2-phenylethyl group introduces aromatic hydrophobicity, which may necessitate formulation adjustments to balance bioavailability .
Synthetic Challenges :
- Impurities in similar compounds (e.g., N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide hydrochloride) highlight the need for rigorous purification protocols .
Biological Activity
1-Cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine; hydrochloride (CAS Number: 1216126-64-5) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : 1-cyclopentyl-1H-pyrazol-4-amine hydrochloride
- Molecular Formula : C₈H₁₄ClN₃
- Molecular Weight : 189.67 g/mol
- Physical Form : White to yellow solid
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. Research indicates that compounds within the pyrazole class often exhibit:
- Inhibition of Enzymatic Activity : Pyrazoles can act as inhibitors of various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing neurological functions.
Pharmacological Effects
1-Cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine; hydrochloride has been studied for several pharmacological effects:
Antinociceptive Activity
Studies have shown that pyrazole derivatives can exhibit significant antinociceptive (pain-relieving) effects. For example, in animal models, administration of this compound has resulted in reduced pain responses, indicating its potential as an analgesic agent.
Anti-inflammatory Properties
Research indicates that pyrazole compounds can modulate inflammatory pathways. In vitro studies demonstrated that 1-cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine; hydrochloride reduced the production of pro-inflammatory cytokines in cultured cells.
Case Studies
Several studies have explored the biological activity of similar pyrazole derivatives:
- Study on Pain Relief : A study conducted on rodents demonstrated that a related pyrazole derivative significantly reduced pain sensitivity in models of acute and chronic pain, suggesting a similar potential for 1-cyclopentyl-N-(2-phenylethyl)pyrazol-4-amine; hydrochloride .
- Anti-inflammatory Effects : In a controlled experiment, researchers observed that a structurally similar compound inhibited the release of TNF-alpha and IL-6 in macrophages, indicating a possible anti-inflammatory mechanism .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
